molecular formula C9H10BrNO3 B13017600 Ethyl 2-bromo-5-methoxyisonicotinate

Ethyl 2-bromo-5-methoxyisonicotinate

Cat. No.: B13017600
M. Wt: 260.08 g/mol
InChI Key: QOONKBDGXHZFCB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-bromo-5-methoxyisonicotinate typically involves the bromination of 5-methoxyisonicotinic acid followed by esterification with ethanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ethyl 2-bromo-5-methoxyisonicotinate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-bromo-5-methoxyisonicotinate is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-methoxyisonicotinate involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-bromo-5-methoxyisonicotinate can be compared with other similar compounds such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structure.

Biological Activity

Ethyl 2-bromo-5-methoxyisonicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the bromination of 5-methoxyisonicotinic acid followed by esterification with ethanol. The typical reaction conditions involve the use of N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a catalyst under reflux conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This interaction often involves the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, which can modulate enzyme or receptor activity, leading to various biological effects .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications in lipophilicity and substituents significantly influence the compound's potency. For instance, compounds with higher lipophilicity tend to exhibit lower minimum inhibitory concentration (MIC) values against M. tuberculosis .

Cytotoxicity and Safety Profile

In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells. For instance, the IC50 values for various cancer cell lines were significantly lower than those for non-cancerous cells, suggesting a favorable safety profile .

Case Studies

  • Study on Antitubercular Activity :
    • A study evaluated the efficacy of this compound against drug-resistant strains of M. tuberculosis. The compound demonstrated significant antitubercular activity with an MIC value comparable to established drugs .
  • Cytotoxicity Assessment :
    • Another research focused on the cytotoxic effects of the compound on human cancer cell lines. The results indicated that this compound selectively inhibited cancer cell proliferation while sparing healthy cells, highlighting its potential as a therapeutic agent .

Table 1: Biological Activity Summary

CompoundTarget OrganismMIC (µg/mL)Cytotoxicity (IC50 µM)
This compoundMycobacterium tuberculosis0.5>10
BedaquilineMycobacterium tuberculosis0.031.6

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on LipophilicityImpact on Activity
Bromine substitutionIncreasesEnhances potency
Methoxy group positioningDecreasesReduces activity

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

ethyl 2-bromo-5-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-8(10)11-5-7(6)13-2/h4-5H,3H2,1-2H3

InChI Key

QOONKBDGXHZFCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1OC)Br

Origin of Product

United States

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